molecular formula C7H12N4O B6611948 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine CAS No. 1315449-56-9

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine

Cat. No.: B6611948
CAS No.: 1315449-56-9
M. Wt: 168.20 g/mol
InChI Key: DRHRFGKZKCJWFU-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable triazole derivative. One common method involves the use of 1H-1,2,4-triazole-1-methanol as a starting material, which reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted triazole or morpholine derivatives .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the morpholine ring can interact with biological membranes, affecting their permeability and function. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine is unique due to the presence of both the triazole and morpholine rings, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-12-7(3-8-1)4-11-6-9-5-10-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHRFGKZKCJWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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